BenchChemオンラインストアへようこそ!

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Lipophilicity XLogP3-AA Membrane permeability

This heterocyclic sulfonamide integrates a 1-methylpyrazole core with a benzodioxole-substituted pyrrolidine via a sulfonyl bridge, creating a topological arrangement not replicated by simpler commercially available pyrazole sulfonamides. With a computed TPSA of 82 Ų, XLogP3-AA of 1.1, zero H-bond donors, and three rotatable bonds, this scaffold occupies CNS druglike chemical space ideal for kinase hinge-region binder design and matched-pair permeability studies. Procure this research-grade building block to access a reproducible computational baseline (CID 91630790) and versatile synthetic handles for probe derivatization that simpler benzodioxole-deficient or pyrazole-lacking analogs cannot provide.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 2034488-43-0
Cat. No. B2992561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
CAS2034488-43-0
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H17N3O4S/c1-17-9-13(7-16-17)23(19,20)18-5-4-12(8-18)11-2-3-14-15(6-11)22-10-21-14/h2-3,6-7,9,12H,4-5,8,10H2,1H3
InChIKeyMNTKEYYDOYEXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 14.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole (CAS 2034488-43-0): Structural Identity and Computed Physicochemical Profile for Procurement Specification


4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole (CAS 2034488-43-0) is a heterocyclic sulfonamide that integrates a 1-methylpyrazole core with a benzo[d][1,3]dioxole-substituted pyrrolidine via a sulfonyl bridge [1]. It is catalogued in PubChem (CID 91630790) with a molecular formula of C₁₅H₁₇N₃O₄S and a molecular weight of 335.4 g/mol [1]. Computed property vectors from PubChem include an XLogP3-AA of 1.1, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 82 Ų, and three rotatable bonds [1]. The compound was first deposited in 2015 and is supplied as a research-grade building block for medicinal chemistry and chemical biology applications [1]. Because the scientific literature contains no primary publications reporting biological assay data for this exact compound, any differentiation claim must be grounded in its measurable structural topology and computed property vectors, which are directly compared to the closest purchasable analogs in the evidence guide below.

Why a Generic Benzodioxole–Pyrazole Sulfonamide Cannot Replace CAS 2034488-43-0: Topological Uniqueness and Property-Vector Consequences


The three-module architecture of this compound—1-methylpyrazole, pyrrolidine-3-yl-benzodioxole, and a sulfonyl linker joining them—creates a topological arrangement that is not replicated by any single commercially available analog [1]. Because no biological assay data exist for this compound, all differentiation evidence is necessarily drawn from computed physicochemical property vectors and structural topology [1]. Substituting a compound that lacks the benzodioxole moiety, such as 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole (CID 4736860, CAS 890092-90-7), would reduce the heavy-atom count from 23 to 15, lower the XLogP3-AA from 1.1 to 0.7, increase the hydrogen bond donor count from 0 to 1, and shrink the TPSA from 82 Ų to 67 Ų [1][2]. These property shifts are expected to alter membrane permeability, solubility, and target-binding profiles [1][2]. Conversely, replacing the 1-methylpyrazole with a benzonitrile group, as in 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile, removes the pyrazole nitrogen lone pairs that can serve as hydrogen bond acceptors and metal-coordination sites [1]. The following evidence guide quantifies these differences.

Quantitative Evidence That Differentiates CAS 2034488-43-0 from Its Closest Purchasable Analogs


Computed Lipophilicity (XLogP3-AA) Compared to a Benzodioxole-Deficient Pyrazole Sulfonamide

The XLogP3-AA of the target compound is 1.1, which is 0.4 log units higher than that of 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole (XLogP3-AA = 0.7) [1][2]. XLogP3-AA is a computed octanol–water partition coefficient predictor validated against a dataset of over 4,800 compounds and is routinely used to rank oral druglikeness [1][2]. The 0.4-unit increase is attributed to the benzodioxole group, which adds hydrophobic surface area without introducing a hydrogen bond donor [1][2].

Lipophilicity XLogP3-AA Membrane permeability Pyrazole sulfonamide

Hydrogen Bond Donor Count Difference as a Determinant of Passive Permeability

The target compound has zero hydrogen bond donors, whereas 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole possesses one N–H donor [1][2]. Each hydrogen bond donor penalizes passive membrane permeability by approximately 1 log unit [1]. The absence of a donor in the target compound is a consequence of N-methylation of the pyrazole ring, a substitution that also blocks a metabolic soft spot susceptible to N-glucuronidation and N-dealkylation [1].

Hydrogen bonding Membrane permeability Lipinski rule Oral bioavailability

Topological Polar Surface Area and Heavy Atom Count as Determinants of Druglikeness

The target compound has a topological polar surface area (TPSA) of 82 Ų and a heavy atom count of 23, compared to 67 Ų and 15 heavy atoms for the benzodioxole-deficient analog [1][2]. For orally administered CNS drugs, the recommended TPSA cutoff is ≤90 Ų, while for non-CNS oral drugs the threshold is ≤140 Ų [1]. The target compound's TPSA of 82 Ų falls within the CNS-appropriate range, whereas the comparator's 67 Ų sits toward the lower boundary, potentially limiting aqueous solubility [1][2].

Topological Polar Surface Area Bioavailability Druglikeness Leadlikeness

Structural Topology: Benzodioxole Substituent as a Privileged Fragment for Kinase and CNS Target Engagement

The benzo[d][1,3]dioxole motif is a recognized privileged fragment in medicinal chemistry, appearing in multiple FDA-approved drugs (e.g., paroxetine, tadalafil) and in numerous kinase inhibitor programs [1][2]. This motif is absent from the comparator 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole. Published benzodioxole–pyrazole hybrid series have demonstrated IC₅₀ values in the low micromolar range against COX-1, COX-2, and 5-LOX enzymes [2]. Although no direct assay data exist for CAS 2034488-43-0, its topology places it within a validated bioactive chemical space.

Benzodioxole Kinase inhibitor CNS drug design Fragment-based drug discovery

Rotatable Bond Count and Molecular Complexity as Indicators of Conformational Flexibility

The target compound has three rotatable bonds, compared to two for 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole [1][2]. Each rotatable bond contributes an entropic penalty of approximately 0.5–1.0 kcal/mol upon binding [1][2]. The additional rotatable bond in the target compound arises from the C–C linkage between the pyrrolidine ring and the benzodioxole group, providing a conformational degree of freedom that may enhance induced-fit recognition of asymmetric binding pockets [1].

Conformational flexibility Rotatable bonds Entropy penalty Lead optimization

Procurement-Relevant Application Scenarios for CAS 2034488-43-0 Based on Its Structural and Physicochemical Differentiation


Fragment-Based or Structure-Based Drug Design Campaigns Targeting Kinases or CNS Enzymes

The combination of a privileged benzodioxole fragment, a fully N-methylated pyrazole with zero H-bond donors, and a TPSA of 82 Ų places this compound within the CNS druglike space [1]. Medicinal chemistry teams seeking a sulfonamide-linked scaffold for kinase hinge-region binding or CNS target engagement should evaluate this compound over simpler pyrazole sulfonamides that lack the benzodioxole motif [1][2]. The compound can serve as a starting point for parallel SAR exploration of the benzodioxole and pyrazole substituents [1].

Physicochemical Property Benchmarking for Lead Optimization Programs

When a project requires a scaffold with a well-characterized, computed property baseline (XLogP3-AA = 1.1, TPSA = 82 Ų, zero H-bond donors, three rotatable bonds) [1], this compound offers a reproducible reference point. It can be used alongside the benzodioxole-deficient comparator 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole to experimentally validate computational permeability and solubility predictions in a matched-pair analysis [1][2].

Chemical Biology Probe Development for Target Identification

The sulfonyl-pyrrolidine linkage and the benzodioxole moiety provide synthetic handles for further derivatization (e.g., introduction of a click-chemistry tag at the benzodioxole 4-position or replacement of the N-methyl group with a photoaffinity label) [1]. Researchers developing chemical probes for pull-down experiments or cellular target engagement assays can use this compound as a versatile precursor that retains favorable physicochemical properties [1].

Scaffold-Hopping Experiments in Inflammatory or Oncology Programs

Given the literature precedent for benzodioxole–pyrazole hybrids as COX-1/COX-2/5-LOX inhibitors [2], this compound may be considered as a scaffold-hopping starting point for anti-inflammatory or anti-cancer programs. Its structural features—particularly the N-methylpyrazole and the sulfonyl-pyrrolidine linker—distinguish it from previously published benzodioxole-pyrazoline sulfonamides, offering a novel chemical space for IP generation [1][2].

Quote Request

Request a Quote for 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.